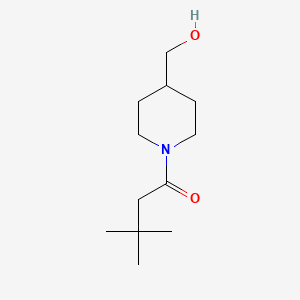

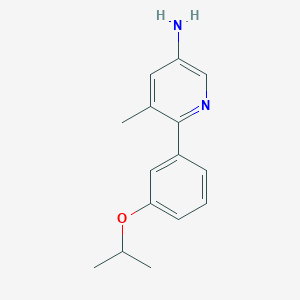

4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amin

Übersicht

Beschreibung

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Synthesis Analysis

2-Aminothiazoles, a significant class of organic medicinal compounds, are often produced by the condensation of thiourea and an alpha-halo ketone .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

The high activity of thiazole compounds might be due to the presence of 4-methyl-2-(2-(1-(pyridin-2-yl)ethylidene) and 2-(2-(2-hydroxybenzylidene) substitutes .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Wissenschaftliche Forschungsanwendungen

Anticancer-Anwendungen

Der Thiazol-Rest, der Teil der Struktur der Verbindung ist, ist dafür bekannt, einen erheblichen Beitrag zu den Antikrebs-Eigenschaften verschiedener Medikamente zu leisten . Thiazol-haltige Verbindungen wie Dabrafenib und Dasatinib werden klinisch als Antikrebsmittel eingesetzt, was das Potenzial unserer Verbindung für ähnliche Anwendungen unterstreicht.

Antibakterielle Aktivität

Es wurde beobachtet, dass Thiazole antimikrobielle Eigenschaften besitzen, was sie für die Entwicklung neuer antimikrobieller Medikamente wertvoll macht . Die strukturellen Merkmale von Thiazolen ermöglichen es ihnen, mit mikrobiellen Enzymen oder Rezeptoren zu interagieren, wodurch das Wachstum von Bakterien oder anderen Krankheitserregern möglicherweise gehemmt wird.

Entzündungshemmende und Analgetische Wirkungen

Die Forschung hat gezeigt, dass Thiazol-Derivate als entzündungshemmende und schmerzlindernde Mittel wirken können . Dies deutet darauf hin, dass 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amin zu einem Medikament entwickelt werden könnte, das Entzündungen und Schmerzen reduziert.

Neuroprotektive Eigenschaften

Der Thiazolring der Verbindung kann zu neuroprotektiven Wirkungen beitragen und bei der Behandlung neurodegenerativer Erkrankungen helfen . Indem er Neurotransmittersysteme beeinflusst oder Nervengewebe vor Schäden schützt, könnte er einen neuen Weg für die Forschung zur neurologischen Gesundheit eröffnen.

Antitumor- und Zytotoxische Aktivität

Es wurde berichtet, dass Thiazol-Derivate Antitumor- und zytotoxische Aktivität aufweisen, was darauf hindeutet, dass unsere Verbindung gegen bestimmte Arten von Krebszellen wirksam sein könnte . Diese Anwendung ist besonders vielversprechend für die Entwicklung gezielter Krebstherapien.

Antivirale und Antiretrovirale Therapie

Angesichts der biologischen Aktivitäten von Thiazolen besteht das Potenzial, dass This compound in antiviralen und antiretroviralen Therapien eingesetzt werden kann . Seine Fähigkeit, die Virusreplikation zu stören, könnte es zu einem Kandidaten für die Behandlung von Krankheiten wie HIV machen.

Wirkmechanismus

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Zukünftige Richtungen

Thiazole derivatives have shown potential in various therapeutic roles such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine” and similar compounds could have potential applications in medicinal chemistry.

Biochemische Analyse

Biochemical Properties

4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For instance, it may bind to the active sites of enzymes, altering their activity and affecting the overall metabolic flux. Additionally, 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine can interact with proteins involved in cell signaling, modulating their function and influencing downstream signaling pathways .

Cellular Effects

The effects of 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and context .

Molecular Mechanism

At the molecular level, 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating metabolic pathways or influencing cell signaling. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites and the overall metabolic balance within cells. By modulating enzyme activity, 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine can alter the flow of metabolites through specific pathways, potentially leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine within cells and tissues are crucial for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cells, 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine is essential for its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine within these compartments can influence its interactions with biomolecules and its overall biological effects .

Eigenschaften

IUPAC Name |

4-methyl-5-[2-(2-methylcyclopropyl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S/c1-6-5-8(6)11-14-4-3-9(16-11)10-7(2)15-12(13)17-10/h3-4,6,8H,5H2,1-2H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTPRFXALUPNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=NC=CC(=N2)C3=C(N=C(S3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B1467706.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B1467710.png)

![4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine](/img/structure/B1467716.png)

![Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B1467717.png)